molecular formula C11H14N2 B152126 N-Methyltryptamine CAS No. 61-49-4

N-Methyltryptamine

Cat. No. B152126
CAS RN: 61-49-4
M. Wt: 174.24 g/mol
InChI Key: NCIKQJBVUNUXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyltryptamine (NMT) is a derivative of tryptamine with a methyl group added to the amine nitrogen atom. While the provided papers do not directly discuss N-Methyltryptamine, they do provide insights into related compounds and their presence in biological systems. For instance, N,N-Dimethyltryptamine (DMT) and other N-methylated tryptamine derivatives have been identified in human blood and urine, as well as in plants of the Citrus genus . These compounds are structurally related to NMT and share some common pathways in their biosynthesis and metabolism.

Synthesis Analysis

The synthesis of N-methylated tryptamines, including NMT, can be achieved through various chemical methods. One approach involves the regioselective nucleophilic substitution reactions of 1-hydroxytryptamines, which have been applied to synthesize a range of compounds such as serotonin, N-methylserotonin, and 5-methoxy-N-methyltryptamine . Another method includes the enzymatic methylation of tryptamine derivatives, as demonstrated by the in vitro methylation of N-methyltryptamine to form N,N-dimethyltryptamine .

Molecular Structure Analysis

The molecular structure of NMT consists of an indole ring system with a methyl group attached to the nitrogen atom of the ethylamine side chain. This modification impacts the molecule's interaction with biological targets, such as receptors and enzymes. For example, N-methyl-α-methyl-tryptamine, a compound with a similar N-methyl modification, has been shown to act as a monoamine oxidase inhibitor and tryptamine antagonist .

Chemical Reactions Analysis

NMT and its derivatives undergo various chemical reactions, including enzymatic methylation and acylation. The enzymatic methylation of N-methyltryptamine to form N,N-dimethyltryptamine has been observed in human lung tissue . Additionally, N-acyltryptamines, which are structurally related to NMT, have been found to inhibit hydroxyindole-O-methyltransferase, an enzyme involved in the metabolic pathways of tryptamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of NMT are influenced by its indole structure and N-methyl group. These properties include its solubility, reactivity, and interaction with biological molecules. While the papers provided do not specifically discuss the properties of NMT, they do mention the properties of closely related compounds. For instance, the identification of N,N,N-trimethyltryptamine in bergamot suggests that N-methylated tryptamines may play a role in plant physiology and defense mechanisms .

Safety And Hazards

When handling NMT, it is recommended to use NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .

Future Directions

Research is ongoing to determine the role of NMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of NMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies . The development of novel NMT infusion regimens for the treatment of major depressive disorder (MDD) is also being explored .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIKQJBVUNUXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

942-27-8 (hydrochloride)
Record name N-Methyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70209846
Record name N-Methyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methyltryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Methyltryptamine

CAS RN

61-49-4
Record name Methyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylaminoethyl)indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FRL4L3Z7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Methyltryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

87 - 89 °C
Record name N-Methyltryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

IR-spectrum (methylene chloride): 3490 cm-1 (indole).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyltryptamine
Reactant of Route 2
Reactant of Route 2
N-Methyltryptamine
Reactant of Route 3
Reactant of Route 3
N-Methyltryptamine
Reactant of Route 4
Reactant of Route 4
N-Methyltryptamine
Reactant of Route 5
Reactant of Route 5
N-Methyltryptamine
Reactant of Route 6
Reactant of Route 6
N-Methyltryptamine

Citations

For This Compound
1,510
Citations
M Somei, F Yamada, T Kurauchi… - Chemical and …, 2001 - jstage.jst.go.jp
Application of regioselective nucleophilic substitution reactions of 1-hydroxytryptamines to novel and simple syntheses of serotonin (1a), N-methylserotonin (1b), bufotenine (1c), 5-…
Number of citations: 54 www.jstage.jst.go.jp
SA Barker, JA Monti, ST Christian - International review of neurobiology, 1981 - Elsevier
Publisher Summary This chapter reviews the biosynthesis, metabolism, pharmacology, and properties of N,N-dimethyltryptamine (DMT), leading to a conclusion that DMT may be a …
Number of citations: 161 www.sciencedirect.com
TM Carbonaro, MB Gatch - Brain research bulletin, 2016 - Elsevier
… -N-methyltransferase (INMT) (using S-adenosyl methionine as a substrate), which catalyzes the addition of methyl groups resulting in the production of N-methyltryptamine (NMT) and …
Number of citations: 209 www.sciencedirect.com
S Wilkinson - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… suggesting the structure methoxy-N-methyltryptamine. Comparison of the ultraviolet spectrum … Conclusive proof was finally obtained by synthesis of 5-methoxy-N-methyltryptamine, the …
Number of citations: 33 pubs.rsc.org
JM Saavedra, J Axelrod - Science, 1972 - science.org
… N-methyltryptamine to dimethyltryptamine was also confirmed with the use of N-methyltryptamine … N-rnethy,lating tryptamine to N-methyltryptamine. The normal occurrence of tryptamine …
Number of citations: 217 www.science.org
MR Boarder, MCH Oon, R Rodnight - Biochemical Pharmacology, 1976 - Elsevier
… also confirmed by the same technique previous reports (Ii, 12) that the major product of the SAM-dependent reaction with tryptamine and protein from rabbit lung is N-methyltryptamine (…
Number of citations: 15 www.sciencedirect.com
L Servillo, A Giovane, ML Balestrieri… - Journal of agricultural …, 2012 - ACS Publications
… N-Methyltryptamine is essentially absent in the peel while it is present at low levels in both seeds and edible parts. As for N,N-dimethyltryptamine, which is the compound of major …
Number of citations: 27 pubs.acs.org
S Ferec, I Leborgne, C Bruneau, J Bourgine… - … Analytique et Clinique, 2016 - Elsevier
Alpha-methyltryptamine (AMT) is an analogue of endogenous tryptamine with psychotropic effects and is available on the web as designer drug or new psychoactive substance (NPS). …
Number of citations: 3 www.sciencedirect.com
L Servillo, A Giovane, ML Balestrieri… - Journal of agricultural …, 2013 - ACS Publications
… (5-7) Our results (1) showed not only the presence of partially methylated tryptamine derivatives, such as N-methyltryptamine and N,N-dimethyltryptamine, which were distributed in all …
Number of citations: 40 pubs.acs.org
MR Boarder, R Rodnight - Brain Research, 1976 - Elsevier
It has been claimed that brain tissue from both animals and man contains an N-methyltransferase enzyme which can methylate tryptamine to form N-methyltryptamine (NMT) and N, N-…
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.